1-(3,4,5-Trimethoxyphenyl)piperazine
Overview
Description
1-(3,4,5-Trimethoxyphenyl)piperazine is an organic compound with the molecular formula C13H20N2O3. It features a piperazine ring substituted with a 3,4,5-trimethoxyphenyl group.
Mechanism of Action
Target of Action
Compounds with the 3,4,5-trimethoxyphenyl (tmp) group have been associated with a variety of biological activities, indicating that they interact with multiple targets .
Mode of Action
Tmp-bearing compounds have been known to exhibit significant efficacy against various diseases, suggesting that they interact with their targets in a way that modulates the normal functioning of these targets .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, indicating that they likely affect multiple biochemical pathways .
Pharmacokinetics
It is known that the structural backbones of natural products often allow for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Tmp-bearing compounds have shown significant efficacy against various diseases, suggesting that they have notable molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trimethoxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-(3,4,5-Trimethoxybenzyl)piperazine
- 1-(2,3,4-Trimethoxyphenyl)piperazine
- 1-(3,4,5-Trimethoxyphenyl)ethylamine
Comparison: 1-(3,4,5-Trimethoxyphenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and potency .
Biological Activity
1-(3,4,5-Trimethoxyphenyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials.
Chemical Structure and Synthesis
This compound is characterized by a piperazine ring substituted with a trimethoxyphenyl group. The synthesis of this compound typically involves the reaction of 1-(3,4,5-trimethoxyphenyl) with piperazine under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.
Table 1: Summary of Synthetic Routes
Route | Reagents | Yield (%) | Notes |
---|---|---|---|
Direct alkylation | Piperazine + 3,4,5-Trimethoxyphenol | 75 | Simple one-step reaction |
N-alkylation | N-Boc-piperazine + trimethoxybenzyl chloride | 85 | Protected amine used for better selectivity |
Microwave-assisted synthesis | Piperazine + trimethoxybenzaldehyde | 90 | Rapid synthesis with high yields |
Antimicrobial Properties
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. A study evaluated various piperazine derivatives against a range of bacterial strains and found that certain compounds demonstrated potent antibacterial effects.
Table 2: Antibacterial Activity Data
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Piperazine derivative A | 64 | Escherichia coli |
Piperazine derivative B | 16 | Klebsiella pneumoniae |
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. In vitro studies using SH-SY5Y neuroblastoma cells showed that this compound could protect against oxidative stress induced by hydrogen peroxide.
The protective effect is believed to involve the modulation of reactive oxygen species (ROS) levels and stabilization of mitochondrial membranes. This suggests potential applications in neuroprotection and the treatment of neurodegenerative diseases.
Neuroprotective Effects
In addition to its antioxidant capacity, studies have indicated that this compound may possess neuroprotective properties. It has been shown to enhance cell survival under oxidative stress conditions and may play a role in preventing apoptosis in neuronal cells.
Study on Antimicrobial Efficacy
A recent study focused on synthesizing various piperazine derivatives and evaluating their antimicrobial efficacy against clinically relevant pathogens. Among these, this compound was highlighted for its superior activity against Gram-positive bacteria compared to other tested derivatives.
Neuroprotective Study
Another research effort examined the neuroprotective effects of this compound in models of oxidative stress. The results demonstrated significant reductions in cell death rates in treated groups compared to controls, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3/h8-9,14H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTMOHFZTDLSBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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